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Bis(propionyloxy)palladium

Cat. No.: B12060956
M. Wt: 254.58 g/mol
InChI Key: WRBZGFGKHPSJPX-UHFFFAOYSA-N
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Description

Bis(propionyloxy)palladium is a palladium(II) complex that serves as a versatile precursor and catalyst in advanced scientific research. It is particularly valuable in the development of novel catalytic systems, including the synthesis of artificial metalloenzymes (ArMs) and other homogeneous catalysts for bioorthogonal chemistry. These systems enable new-to-nature reactions, such as depropargylation and Suzuki-Miyaura cross-coupling, which can be used to activate prodrugs directly within cellular environments . Palladium complexes are of significant interest in anticancer research, with studies exploring their potential to offer a safer and more effective profile than traditional platinum-based chemotherapeutics . Furthermore, as a source of Pd(II), this compound can facilitate fundamental organic transformations in both organic and aqueous media, contributing to greener chemistry methodologies . Researchers utilize this reagent for C-H activation and cross-coupling reactions to construct complex organic molecules, including pharmaceuticals and fine chemicals. This compound is supplied for laboratory research applications. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4Pd B12060956 Bis(propionyloxy)palladium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O4Pd

Molecular Weight

254.58 g/mol

IUPAC Name

palladium;propanoic acid

InChI

InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);

InChI Key

WRBZGFGKHPSJPX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CCC(=O)O.[Pd]

Origin of Product

United States

Synthetic Methodologies for Bis Propionyloxy Palladium Complexes

Direct Synthesis Routes from Palladium(II) Precursors

The most common and straightforward methods for synthesizing Bis(propionyloxy)palladium involve the use of readily available palladium(II) salts as starting materials. These routes are favored for their relative simplicity and efficiency.

Ligand Exchange Reactions with Propionate (B1217596) Sources

Ligand exchange is a primary method for the synthesis of palladium(II) carboxylates, including this compound. This approach involves the reaction of a palladium(II) precursor with a source of propionate ions, leading to the displacement of the original ligands.

A prevalent method is the reaction of palladium(II) acetate (B1210297) with propionic acid. wikipedia.orgrsc.orgresearchgate.net This reaction is an equilibrium process where the acetate ligands are exchanged for propionate ligands. The reaction is typically performed by heating the reactants, often in an excess of propionic acid which can also serve as the solvent. The analogous reaction using other palladium(II) carboxylates is also feasible. wikipedia.org For instance, starting with a highly purified palladium carboxylate can be a strategy to produce this compound free from nitro-contaminants that can sometimes be present in commercial palladium(II) acetate. wikipedia.org

Other palladium(II) salts can also serve as precursors. For example, palladium(II) chloride or palladium(II) nitrate (B79036) can be used, reacting with a propionate source like sodium propionate or propionic acid itself. When using palladium(II) chloride, a base is often required to facilitate the reaction and neutralize the generated hydrochloric acid. The use of propionic anhydride (B1165640) has also been reported as a reactant. cdnsciencepub.com

A summary of common ligand exchange reactions is presented below:

Palladium(II) PrecursorPropionate SourceTypical ConditionsReference
Palladium(II) AcetatePropionic AcidHeating in excess propionic acid wikipedia.org
Palladium(II) ChlorideSodium Propionate/Propionic AcidRequires a base uzh.ch
Palladium(II) NitratePropionic Acid/Propionic AnhydrideVaries rsc.org

This table illustrates common starting materials for the ligand exchange synthesis of this compound.

Oxidative Approaches from Palladium(0) Precursors

While less common for the direct synthesis of simple carboxylates like this compound, oxidative routes starting from palladium(0) precursors are a fundamental aspect of organopalladium chemistry. caltech.edu In these reactions, the palladium metal center is oxidized from the 0 to the +2 state.

The general principle involves the oxidative addition of a suitable substrate to a Pd(0) complex. caltech.eduethz.ch For the synthesis of a palladium(II) carboxylate, this could theoretically involve the reaction of a Pd(0) source with a peroxide of the corresponding carboxylic acid, though this is not a standard preparative method for this compound due to the availability of simpler Pd(II) routes.

More relevant to broader palladium chemistry, Pd(0) complexes are readily oxidized to Pd(II) species during catalytic cycles. caltech.edu For example, the reaction of a Pd(0) complex with an aryl halide is a key step in many cross-coupling reactions, generating an arylpalladium(II) halide species. ethz.chnih.gov While not a direct synthesis of this compound, this principle highlights the accessibility of the Pd(II) oxidation state from Pd(0) precursors. The in-situ reduction of a Pd(II) salt to generate a catalytically active Pd(0) species is a common strategy in catalysis, often using reagents like phosphines, alcohols, or amines. caltech.educhemrxiv.org

Indirect Synthetic Pathways and Multistep Procedures

Indirect routes to this compound may be employed to achieve specific purity levels or to synthesize derivatives. These methods involve the formation of an intermediate palladium complex which is then converted to the final product.

One such strategy involves the synthesis of an intermediate palladium complex with labile ligands, which can then be easily displaced by propionate ions. For example, palladium complexes with weakly coordinating ligands like benzonitrile, such as bis(benzonitrile)palladium(II) chloride, can be used. uzh.ch Reaction of this complex with a silver salt of propionic acid (silver propionate) would lead to the precipitation of silver chloride and the formation of this compound in solution. This method can be advantageous for producing a high-purity product under mild conditions.

Another multistep approach could involve the synthesis of palladium(II) hydroxide (B78521), Pd(OH)₂, as an intermediate. Palladium(II) hydroxide can be prepared from an aqueous solution of a palladium(II) salt, such as palladium(II) nitrate, by precipitation with a base. The isolated palladium(II) hydroxide can then be reacted with propionic acid in an acid-base neutralization reaction to yield this compound and water. This route can be useful for ensuring the complete removal of other anions like chloride or nitrate from the final product.

Optimization of Reaction Conditions for Purity and Yield in Academic Settings

In an academic research context, achieving high purity and yield is paramount. The optimization of reaction parameters is crucial for the synthesis of this compound.

Key parameters to consider for optimization include:

Temperature: The reaction temperature can significantly influence the rate of ligand exchange. For the reaction between palladium(II) acetate and propionic acid, gentle heating is often sufficient. Higher temperatures may lead to decomposition of the product, often observed as the precipitation of palladium metal (Pd(0)). cdnsciencepub.com

Solvent: The choice of solvent can affect the solubility of reactants and products, and influence the reaction equilibrium. In many cases, an excess of propionic acid serves as both reactant and solvent. wikipedia.org For other precursors, solvents like dichloromethane (B109758) or methanol/water mixtures have been used. rsc.orgresearchgate.netresearchgate.net

Reactant Stoichiometry: The ratio of the palladium precursor to the propionate source can be adjusted to drive the ligand exchange equilibrium towards the product. Using a large excess of propionic acid is a common strategy. wikipedia.org

Purification Method: Recrystallization is a common method for purifying the final product. researchgate.net The choice of solvent for recrystallization is critical and must be determined empirically to maximize yield and purity. Washing the crude product with appropriate solvents can remove unreacted starting materials and byproducts.

A study on the palladium-catalyzed synthesis of functionalized furans highlights the importance of systematic evaluation of parameters like catalyst, solvent, and base to achieve high yields. mdpi.comresearchgate.net While not a direct synthesis of the palladium complex itself, the principles of optimizing reaction conditions are broadly applicable. For instance, the choice of a palladium precursor, such as Pd(OAc)₂ versus PdCl₂(CH₃CN)₂, can have a dramatic impact on the outcome of a reaction. researchgate.net

ParameterObjectiveTypical ApproachPotential Issues
TemperatureIncrease reaction rateGentle heating (e.g., 50-80 °C)Decomposition to Pd(0) at high temperatures
SolventEnsure solubility, drive equilibriumExcess propionic acid, DichloromethaneCo-precipitation of impurities, difficulty in removal
StoichiometryMaximize conversionLarge excess of propionate sourceComplicates purification
PurificationIsolate pure productRecrystallization, solvent washingProduct loss, selection of appropriate solvent

This table summarizes key parameters and considerations for optimizing the synthesis of this compound in a research setting.

Scalability Considerations for Research and Pilot-Scale Synthesis

Transitioning a synthetic procedure from a laboratory bench to a research or pilot scale introduces new challenges that must be addressed to ensure safety, efficiency, and consistency. fraunhofer.de

Key considerations for scaling up the synthesis of this compound include:

Heat Transfer: Exothermic or endothermic processes that are easily managed in small flasks can become significant challenges in larger reactors. Adequate heating and cooling systems are necessary to maintain precise temperature control and avoid thermal runaways or product decomposition.

Mass Transfer: Efficient mixing becomes more critical at larger scales to ensure homogeneity and consistent reaction rates. The choice of reactor type (e.g., stirred tank) and impeller design is important.

Process Safety: A thorough safety assessment is required. This includes understanding the thermal stability of the reactants and products (e.g., using differential scanning calorimetry), and the potential for hazardous byproduct formation. rsc.orgresearchgate.net

Work-up and Isolation: Procedures like filtration and drying need to be adapted for larger quantities of material. For example, what is a simple filtration in the lab may require specialized equipment like a filter press at a pilot scale. science.gov

Cost and Availability of Reagents: The economic viability of the process becomes a major factor. The cost of the palladium precursor, solvents, and any purification agents must be considered. dokumen.pub

The data generated during pilot-scale operations, such as mass and energy balances, are crucial for designing efficient and cost-effective industrial-scale plants. fraunhofer.dersc.org The goal is to develop a robust process that consistently delivers a product of the required purity and yield in a safe and economical manner.

Structural Characterization and Coordination Chemistry of Bis Propionyloxy Palladium

Elucidation of Coordination Geometry and Ligand Conformation

The coordination geometry and ligand conformation of bis(propionyloxy)palladium are critical aspects of its molecular structure. By analogy with the extensively studied palladium(II) acetate (B1210297), a trimeric structure is the most probable arrangement in the solid state. wikipedia.org

The propionyloxy ligand (CH₃CH₂COO⁻) can adopt several coordination modes when bonded to a metal center. The most common modes are monodentate, bidentate (chelating), and bridging. In the context of palladium(II) carboxylates, the bridging mode is particularly prevalent. wikipedia.orgrsc.org

In a dimeric or polymeric structure, the propionate (B1217596) ligands can bridge two palladium centers. This is a characteristic feature of many metal carboxylates, leading to the formation of polynuclear complexes. For instance, in the presence of amine ligands, it is proposed that carboxylate moieties bind to palladium ions in a monodentate fashion, in contrast to the bridging bidentate coordination found in pure palladium carboxylates that exist as polymeric aggregates. rsc.org In aqueous solutions, monodentate propionate complexes of palladium(II) can be formed. acs.org

The coordination mode significantly influences the electronic and steric environment of the palladium center, which in turn dictates the complex's reactivity. The flexibility of the propionate ligand to adopt different coordination modes allows for the formation of various structural motifs.

The palladium(II) ion, with a d⁸ electron configuration, strongly favors a square planar coordination geometry. In the proposed trimeric structure of this compound, analogous to palladium(II) acetate, three palladium atoms would form an equilateral triangle. wikipedia.org Each pair of palladium atoms is bridged by two propionyloxy ligands, with the oxygen atoms of the carboxylate groups occupying the coordination sites of the palladium centers. wikipedia.org This arrangement results in each palladium atom being in a slightly distorted square planar environment.

The propionyl groups in the bridging ligands would likely adopt a conformation that minimizes steric hindrance. The stereochemistry at the palladium(II) center is thus defined by the planar arrangement of the four coordinating oxygen atoms.

Investigation of Intermolecular Interactions and Solid-State Packing Phenomena

Spectroscopic Signatures for Structural Assignment

Spectroscopic techniques are indispensable for the characterization of this compound, providing insights into both its solution-state and solid-state structures.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound in solution. The chemical shifts and coupling constants of the ethyl protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) provide direct evidence for the presence of the propionate ligand.

In solution, palladium(II) carboxylates can exist in equilibrium between different aggregated forms, such as trimers and monomers, depending on the solvent and concentration. wikipedia.org NMR can be used to study these dynamic processes. For instance, the presence of a single set of resonances for the propionate ligand at room temperature might indicate a rapid exchange between different environments or the predominance of a single species in solution. Variable-temperature NMR studies could provide further information on the dynamics of ligand exchange and aggregation.

Infrared (IR) and Raman spectroscopy are crucial for identifying the functional groups and probing the coordination environment of the propionate ligands. mpg.de The position of the carboxylate stretching frequencies (asymmetric νₐ(COO) and symmetric νₛ(COO)) is particularly sensitive to the coordination mode.

The difference between the asymmetric and symmetric stretching frequencies (Δν = νₐ - νₛ) is a well-established diagnostic tool:

Monodentate: Δν is generally larger than that of the free carboxylate ion.

Bidentate (chelating): Δν is significantly smaller than that of the free ion.

Bridging: Δν is comparable to or slightly larger than that of the free ion.

X-ray Diffraction Analysis (Powder and Single-Crystal) for Crystallographic Data

In principle, X-ray diffraction analysis would reveal the coordination geometry of the palladium(II) center and the binding mode of the propionate ligands. For related palladium(II) carboxylate complexes, various structural motifs have been observed, including monomeric, dimeric, and polymeric structures. rsc.org The propionate ligands could coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion. For instance, palladium(II) acetate, a closely related compound, is known to exist as a trimeric structure, [Pd₃(O₂CCH₃)₆], with bridging acetate ligands. It is plausible that this compound adopts a similar multinuclear structure.

A hypothetical data table for crystallographic data that would be obtained from a single-crystal X-ray diffraction study is presented below to illustrate the type of information that would be generated.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₆H₁₀O₄Pd
Formula Weight252.59 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)10.20
c (Å)12.40
α (°)90
β (°)105.5
γ (°)90
Volume (ų)1037
Z4
Density (calculated)1.615 g/cm³
Absorption Coefficient1.85 mm⁻¹
Crystal Size (mm³)0.20 x 0.15 x 0.10
Temperature (K)293(2)
Wavelength (Å)0.71073
Reflections Collected5000
Independent Reflections2000
R(int)0.045
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
R indices (all data)R₁ = 0.050, wR₂ = 0.095

This table is for illustrative purposes only and does not represent experimentally determined data.

Powder X-ray diffraction (PXRD) would complement single-crystal data by providing a fingerprint of the bulk material, confirming its phase purity. The diffraction pattern would consist of a series of peaks at specific 2θ angles, characteristic of the crystalline structure of this compound.

Influence of Ancillary Ligands on Coordination Sphere and Stability

The introduction of ancillary ligands to a palladium(II) carboxylate complex such as this compound can significantly alter its coordination sphere, stability, and reactivity. Ancillary ligands, typically neutral electron-donating molecules like phosphines, N-heterocyclic carbenes (NHCs), or amines, can replace the carboxylate ligands or coordinate to the palladium center to form mixed-ligand complexes.

The stability of palladium complexes with ancillary ligands is influenced by several factors, including the nature of the ligand itself. For example, bidentate or "pincer" type ancillary ligands often form more stable complexes due to the chelate effect compared to their monodentate counterparts. researchgate.net The steric bulk of the ancillary ligand also plays a crucial role in the stability and reactivity of the resulting complex. Bulky ligands can protect the metal center from undesired side reactions and can influence the coordination number and geometry of the palladium atom. mdpi.com

In the context of catalysis, the choice of ancillary ligand is critical. The ligand can influence the solubility of the complex, its stability under reaction conditions, and its catalytic activity and selectivity. For example, in cross-coupling reactions, the ancillary ligand is known to play a key role in the oxidative addition and reductive elimination steps of the catalytic cycle. While specific studies on the influence of ancillary ligands on the coordination sphere and stability of this compound are not extensively documented, the principles derived from studies on other palladium(II) carboxylates provide a framework for understanding these potential effects. The reaction of this compound with various ancillary ligands would likely lead to the formation of new complexes with distinct structural and stability profiles.

Mechanistic Investigations of Bis Propionyloxy Palladium Catalyzed Reactions

Fundamental Elementary Steps in Catalytic Cycles

Catalytic cross-coupling reactions orchestrated by palladium complexes, including those derived from bis(propionyloxy)palladium, generally proceed through a well-established sequence of elementary steps: oxidative addition, transmetallation, and reductive elimination. fiveable.me A Pd(0) species, often formed in situ from the Pd(II) precatalyst, initiates the cycle. chemrxiv.org

The mechanism of oxidative addition for aryl halides can vary, with concerted pathways and SNAr-like nucleophilic substitution mechanisms often being competitive. nih.govrsc.org The preferred pathway depends on several factors, including the substrate, ligands, and solvent. rsc.org The reactivity of the substrate in this step is heavily influenced by its electronic properties. A quantitative structure-reactivity model has shown that the activation energy for oxidative addition can be correlated with molecular descriptors of the substrate. nih.gov Generally, electron-deficient aryl halides are more reactive toward oxidative addition.

The nature of the ligands bound to the palladium center also plays a pivotal role. The σ-donating character of ancillary ligands, such as phosphines, enhances the nucleophilicity of the Pd(0) center, which in turn lowers the activation energy for the oxidative addition step. nih.gov

Table 1: Factors Influencing Oxidative Addition Reactivity

Factor Influence on Rate/Reactivity Rationale
Substrate Electronics Electron-withdrawing groups on the substrate generally accelerate the reaction. nih.gov Makes the carbon atom of the C-X bond more electrophilic and susceptible to attack by the nucleophilic Pd(0) center.
Ligand Electronics Electron-donating ancillary ligands increase the reaction rate. nih.gov Increases the electron density and nucleophilicity of the Pd(0) catalyst. nih.gov
Ligand Sterics Bulky ligands can promote the formation of highly reactive mono-ligated Pd(0) species. nih.gov Dissociation of a ligand from a bis-ligated complex is favored, leading to a more accessible metal center.

| Leaving Group | Reactivity generally follows the trend I > Br > Cl > F. | Correlates with the C-X bond strength; weaker bonds are cleaved more easily. |

Following oxidative addition, the resulting organopalladium(II) complex undergoes transmetallation. This step involves the transfer of an organic group (R') from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the palladium(II) center, displacing one of the existing ligands (often a halide). fiveable.me This process is fundamental for forming the diorganopalladium(II) intermediate that precedes product formation. chemrxiv.org

The mechanism of transmetallation is complex and remains the least understood of the elementary steps. nih.gov It can be significantly affected by the nature of the organometallic reagent, the ligands on palladium, and the solvent. nih.gov In many catalytic systems, transmetallation can be the rate-limiting step. nih.gov For the reaction to occur, a vacant coordination site on the palladium complex is often necessary, which may require the dissociation of an ancillary ligand. nih.gov For instance, studies have shown that 4-coordinated palladium complexes are more likely to first dissociate a ligand to form a more reactive 3-coordinate species before reacting with the organometallic nucleophile. nih.gov

Reductive elimination is the final, product-forming step in the catalytic cycle. fiveable.me In this process, the two organic ligands previously brought together on the palladium(II) center couple to form a new carbon-carbon or carbon-heteroatom bond. researchgate.net This bond formation is accompanied by the reduction of the palladium center from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the cycle. fiveable.me

The rate of reductive elimination is highly dependent on the steric and electronic properties of both the ancillary ligands and the coupling partners. nih.govresearchgate.net

Steric Effects : Increased steric bulk on ancillary ligands, such as phosphines, can accelerate reductive elimination by promoting a more sterically crowded coordination sphere that favors the release of the product. nih.gov

Electronic Effects : The reaction is generally favored when one of the coupling groups is electron-donating and the other is electron-withdrawing. researchgate.net For example, C-N bond-forming reductive eliminations are accelerated by electron-withdrawing groups on the palladium-bound aryl group and electron-donating groups on the amido ligand, suggesting the aryl group acts as an electrophile and the amido group as a nucleophile. researchgate.net Computational studies have shown that for the reductive elimination of arylnitriles, the barrier is lower for complexes containing electron-rich substituents on the aryl ligand. nih.gov

Role of the Propionyloxy Ligand in Catalyst Activation and Deactivation

The propionyloxy groups in this compound are not merely spectators; they are intimately involved in the catalytic process. As carboxylate ligands, they influence the catalyst's stability, solubility, and reactivity. acs.org

Palladium(II) carboxylates like this compound often exist in solution as polynuclear species, most famously the trimeric structure of palladium(II) acetate (B1210297). rsc.org These structures are in equilibrium with monomeric and dimeric forms. rsc.org The propionate (B1217596) ligands are considered labile, meaning they can readily dissociate from the palladium center. csic.es This lability is crucial for catalytic activity, as it opens up coordination sites on the palladium atom, allowing for the binding of substrates and other reagents necessary for the catalytic cycle to proceed. csic.es

The electronic and steric properties of the carboxylate ligand can significantly impact the catalyst's performance. acs.org The propionyloxy ligand (CH₃CH₂COO⁻) can be compared to the more commonly studied acetate ligand (CH₃COO⁻) to understand its specific contributions.

Table 2: Comparison of Propionyloxy and Acetate Ligands

Property Propionyloxy (CH₃CH₂COO⁻) Acetate (CH₃COO⁻) Influence on Catalysis
Electronic Effect Slightly more electron-donating Electron-donating The ethyl group in propionate is slightly more electron-releasing than the methyl group in acetate (inductive effect). This can make the palladium center more electron-rich, potentially influencing the rates of elementary steps like oxidative addition or reductive elimination. researchgate.net
Steric Effect More sterically hindered Less sterically hindered The larger ethyl group increases the steric bulk around the metal center. Increased steric hindrance can sometimes accelerate reductive elimination to relieve steric strain. nih.govmdpi.com

| Acidity of Parent Acid | Propionic Acid (pKa ≈ 4.87) | Acetic Acid (pKa ≈ 4.76) | The slightly weaker acidity of propionic acid implies that the propionate anion is a slightly stronger base than acetate. This can be relevant in reactions where the carboxylate ligand acts as an internal base, for instance, in C-H activation steps. rsc.orgcsic.es |

The combination of these subtle electronic and steric differences means that substituting this compound for other palladium carboxylates like palladium acetate can lead to changes in reaction rates and yields, highlighting the importance of the carboxylate's structure. acs.org The choice of carboxylate can be a critical parameter for optimizing a catalytic process. acs.org

Identification and Characterization of Catalytically Active Species and Intermediates

The elucidation of catalytic mechanisms heavily relies on the successful identification and characterization of all species involved in the catalytic cycle, including the true active catalyst and any transient intermediates. ethz.ch In reactions catalyzed by palladium(II) compounds such as this compound, the precatalyst itself is generally not the catalytically active species. The active form, often a palladium(0) complex, is generated in situ. youtube.com However, the exact nature of this active species and the subsequent intermediates can be highly dependent on the reaction conditions, ligands, and substrates present, a phenomenon known as catalyst speciation. nih.govwhiterose.ac.uk

The initial step in many catalytic cycles involves the reduction of the Pd(II) precatalyst to a catalytically active Pd(0) species. youtube.com For carboxylate-containing precursors like this compound or the extensively studied analogue palladium(II) acetate, this reduction can be effected by phosphine (B1218219) ligands, amines, or other reagents in the reaction mixture. youtube.comuwindsor.ca Mechanistic studies have revealed that the resulting Pd(0) species is not always the simple, coordinatively unsaturated Pd(0)L2 complex often depicted in simplified catalytic cycles. Instead, anionic tricoordinated complexes, such as [Pd(0)L2(OOCR)]-, where OOCR is the propionate or acetate anion, have been identified as the effective catalysts in many cross-coupling and Heck reactions. uwindsor.ca The presence of this carboxylate ligand on the Pd(0) center is crucial as it influences the kinetics of subsequent steps, such as oxidative addition. uwindsor.ca

Beyond simple mononuclear complexes, the nature of the active palladium species can be far more complex. Depending on the ratio of palladium to the stabilizing ligand and other additives, different catalytically competent species can form. nih.govwhiterose.ac.uk Detailed investigations have identified a range of active forms:

Mononuclear Palladium Complexes: These are often low-ligated species like [PdL] or anionic complexes [PdLX]−, with their prevalence influenced by factors like solvent polarity. ethz.ch In some C-H activation reactions, cationic Pd(II) species, generated through the reaction of the precatalyst with a strong acid, are proposed as the active catalyst that initiates the cycle. nih.govbeilstein-journals.org

Palladium Clusters: Dinuclear and trinuclear palladium clusters have been identified as important intermediates and, in some cases, the dominant catalytic species. rsc.org For instance, the reaction of Pd(OAc)2 with two equivalents of PPh3 was shown to form a dinuclear Pd(I) complex, [Pd2(μ-PPh2)(μ2-OAc)(PPh3)2], which can then enter into a catalytically competent Pd3 cluster cycle. rsc.org

Palladium Nanoparticles (PdNPs): Under certain conditions, particularly with low ligand-to-palladium ratios, molecular precatalysts can decompose to form palladium nanoparticles. researchgate.netwwu.edu These nanoparticles can act as a reservoir for soluble, active palladium species or be catalytically active themselves, particularly on their surface. researchgate.netwwu.edu

The characterization of these often short-lived and highly reactive species presents a significant experimental challenge. ethz.ch Researchers employ a variety of advanced spectroscopic and analytical techniques to identify and study these intermediates directly within the reaction mixture. diva-portal.org Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy to track the formation and consumption of complexes over time, and Electrospray Ionization Mass Spectrometry (ESI-MS) for detecting intermediates at low concentrations. nih.govdiva-portal.orguni-muenchen.de In cases where intermediates can be isolated, X-ray crystallography provides definitive structural information. nih.gov Computational methods, especially Density Functional Theory (DFT), are also invaluable for predicting the structures and relative energies of potential intermediates and transition states, offering insights that complement experimental findings. nih.govnih.gov

Table 1: Examples of Identified Palladium Species and Characterization Methods This table is interactive. Click on the headers to sort the data.

Identified Species/Intermediate Reaction Type Characterization Method(s) Finding Reference(s)
Anionic Pd(0) Complex [Pd(0)(PPh3)2(OAc)]- Heck/Cross-Coupling Cyclic Voltammetry, Kinetic Studies Identified as the effective catalyst, more reactive than the neutral Pd(0)L2. uwindsor.ca
Mononuclear Cationic Pd(II) Species C-H Olefination NMR Spectroscopy, Kinetic Studies Formed by the S,O-ligand, leading to reaction acceleration. nih.govrsc.org
Dinuclear Pd(I) Complex [Pd2(μ-PPh2)(μ2-OAc)(PPh3)2] Cross-Coupling Precatalyst Formation NMR, X-ray Crystallography Forms from Pd(OAc)2 and 2 equivalents of PPh3; acts as an entry point to Pd3 clusters. rsc.org
Pd-Hydride (Pd-H) and Pd-Phosphine (Pd-P) Intermediates Alkene Carbonylation In situ High-Pressure FTIR Identified as key active intermediates during the catalytic process. nih.gov
Trinuclear Chiral C-H Insertion Intermediate sp3 C-H Iodination X-ray Crystallography, DFT Characterization of this intermediate explained high diastereoselectivity in the reaction. nih.gov
Palladacycle Intermediate C-H Activation/Cross-Coupling X-ray Crystallography, NMR Isolated and characterized as a key intermediate formed during C-H activation. beilstein-journals.org
Metallic Palladium Nanoparticles Hydrodeoxygenation XPS Formed from the decomposition of a molecular catalyst at elevated temperatures and exhibited catalytic activity. researchgate.net

Kinetic Studies and Mechanistic Modeling for Reaction Pathway Elucidation

Kinetic studies are a powerful tool for probing reaction mechanisms, providing quantitative data on how reaction rates are affected by the concentration of reactants, catalysts, and additives. nih.gov This information helps to identify the species involved in the rate-determining step (RDS) of the catalytic cycle. acs.org For reactions involving this compound, as with other palladium catalysts, the mechanism can be complex, sometimes involving induction periods, product inhibition, or a shift in the resting state of the catalyst depending on the reaction conditions. nih.govmit.edu

A key goal of kinetic analysis is to determine the reaction order with respect to each component. For instance, in a study of vinyl propionate exchange catalyzed by palladium(II) acetate, the reaction was found to be strictly first order in vinyl propionate. cdnsciencepub.com In more complex transformations like the arylating carbocyclization of allenynes, the kinetics were found to be highly dependent on additives; the reaction was zeroth order in reactants under certain conditions but first order in the boronic acid under others. nih.gov Such findings are critical for building a mechanistic picture. The rate-determining step can vary significantly between different catalytic systems. Common rate-limiting steps in palladium catalysis include:

Oxidative Addition: Often the first step in cross-coupling cycles, where the aryl halide adds to the Pd(0) center. uwindsor.ca

C–H Activation: In C–H functionalization reactions, the cleavage of the C–H bond is frequently the slowest step. nih.govrsc.orgnih.gov

Reductive Elimination: The final step to form the product and regenerate the Pd(0) catalyst. mit.edu

Migratory Insertion or β-Hydride Elimination: Key steps in olefination and carbonylation reactions. acs.orgd-nb.info

Isotope effect studies, particularly the kinetic isotope effect (KIE), are often used in conjunction with kinetic measurements to confirm the rate-determining step. A significant KIE upon isotopic substitution (e.g., C-H vs. C-D) provides strong evidence that the C-H bond is broken in the turnover-limiting step. nih.govnih.gov

Mechanistic modeling, primarily through Density Functional Theory (DFT) calculations, has become an indispensable partner to experimental kinetic studies. nih.govrsc.org Computational modeling allows for the exploration of entire reaction pathways, providing energetic information for proposed intermediates and transition states that are often inaccessible experimentally. nih.gov This approach can rationalize observed selectivities, explain the effect of different ligands, and validate or challenge proposed mechanistic cycles. For example, DFT calculations have been used to show that in certain C-H activation reactions, the preferred transition state geometry dictates the observed diastereoselectivity. nih.gov Furthermore, kinetic modeling can be used to simulate reaction profiles based on a proposed mechanism and a set of rate constants, which can then be compared against experimental data to test the validity of the proposed reaction network. nih.govmpg.de

Table 2: Summary of Kinetic and Mechanistic Findings in Palladium-Catalyzed Reactions This table is interactive. Click on the headers to sort the data.

Reaction Type Key Kinetic/Mechanistic Finding Method(s) Reference(s)
Vinyl Propionate Exchange Reaction is first order with respect to vinyl propionate. V.P.C. Analysis of Kinetic Runs cdnsciencepub.com
C-H Olefination C-H activation is the rate-determining step. NMR, Kinetic Studies, KIE, DFT nih.govrsc.org
Arylating Carbocyclization C-H activation is turnover-limiting with electron-deficient arylboronic acids. Kinetic Studies, Isotope Effects nih.gov
Amination of Aryl Bromides Reaction shows an induction period; positive order in aryl bromide and amine, zero order in base. Reaction Calorimetry, Kinetic Modeling nih.gov
C-H Olefination with Aliphatic Alkenes β-Hydride elimination is the rate-determining step; a mechanistic switch occurs between cationic and neutral pathways. Rate/Order Determination, Isotope Labeling, Hammett Analysis, DFT acs.org
Isomerizing Methoxycarbonylation Kinetic models were developed that included inhibition effects from carbon monoxide and the alkene substrate. Experimental Kinetics, Mathematical Modeling mpg.de
C-N Cross-Coupling Kinetic experiments demonstrated an inverse dependence on the concentration of both amine and aryl halide coupling partners. Kinetic Studies mit.edu

Applications of Bis Propionyloxy Palladium in Diverse Organic Transformations

Catalysis of Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and Bis(propionyloxy)palladium serves as a valuable precursor for the in-situ generation of the active Pd(0) catalyst required for these transformations. wikipedia.orgmychemblog.comlibretexts.org The following subsections highlight its application in several key cross-coupling reactions.

Suzuki-Miyaura Coupling for Biaryl and Vinyl Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orgfishersci.es This reaction is widely used for the synthesis of biaryls and conjugated vinyl compounds, which are common motifs in pharmaceuticals and organic materials. nih.govnih.gov this compound, often in conjunction with phosphine (B1218219) ligands, effectively catalyzes these transformations. nih.govorganic-chemistry.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often being employed to facilitate the catalytic cycle. libretexts.orgnih.gov

Table 1: Examples of this compound in Suzuki-Miyaura Coupling

Aryl Halide/TriflateOrganoboron ReagentLigandBaseSolventProductYield (%)
Aryl BromideArylboronic acidP(t-Bu)3K3PO4TolueneBiarylHigh
Vinyl HalideVinylboronic acidSPhosCs2CO3DioxaneConjugated DieneGood
Aryl ChloridePotassium aryltrifluoroborateXPhosK3PO4t-Amyl alcoholBiarylExcellent

This table represents typical reaction conditions and outcomes and is for illustrative purposes.

Mizoroki-Heck Reaction for Alkene Arylation

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgmychemblog.com This reaction is a cornerstone of organic synthesis for the arylation and vinylation of alkenes. organic-chemistry.org this compound is frequently used as a precatalyst in these reactions. mdpi.com

The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) center, followed by alkene coordination and insertion into the Pd-C bond. A subsequent β-hydride elimination step releases the substituted alkene product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base. wikipedia.orgnih.gov

Table 2: Representative Mizoroki-Heck Reactions using Palladium Propionate (B1217596) Precursors

Aryl HalideAlkeneBaseLigandSolventProduct
IodobenzeneStyreneTriethylaminePPh3DMFStilbene
Bromobenzenen-Butyl acrylateNaOAcNoneNMPn-Butyl cinnamate
Aryl triflate1-OcteneK2CO3P(o-tol)3Acetonitrile1-Aryl-1-octene

This table provides illustrative examples of the Mizoroki-Heck reaction.

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is of great importance for the synthesis of substituted alkynes, which are valuable building blocks in medicinal chemistry and materials science. nih.govgoogle.com this compound can be employed as the palladium source for this transformation, often in the presence of a copper co-catalyst. wikipedia.orglibretexts.org

The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira couplings have also been developed. wikipedia.orgnih.gov

Table 3: Sonogashira Coupling Reactions Catalyzed by Palladium Systems

Aryl/Vinyl HalideTerminal AlkynePalladium SourceCo-catalystBaseSolvent
Aryl IodidePhenylacetylenePd(PPh3)4CuITriethylamineTHF
Vinyl Bromide1-HeptynePdCl2(PPh3)2CuIDiisopropylamineBenzene
Aryl TriflateTrimethylsilylacetylenePd(OAc)2NonePyrrolidineDMF

This table illustrates common conditions for the Sonogashira coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orglibretexts.org This reaction has become a powerful tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals. orgsyn.orguwindsor.ca this compound, in combination with specialized phosphine ligands, is an effective catalyst for this transformation. uwindsor.ca

The catalytic cycle involves the oxidative addition of the aryl electrophile to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org

Table 4: Buchwald-Hartwig Amination using Palladium Catalysts

Aryl Halide/TriflateAmineLigandBaseSolvent
Aryl BromidePrimary AmineBINAPNaOt-BuToluene
Aryl ChlorideSecondary AmineJohnphosK3PO4Dioxane
Aryl TosylateAnilineXantphosCs2CO3Toluene

This table presents typical examples of the Buchwald-Hartwig amination.

Stille and Negishi Couplings

The Stille and Negishi couplings are versatile palladium-catalyzed cross-coupling reactions that utilize organotin and organozinc reagents, respectively, to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions offer a broad substrate scope and functional group tolerance. nih.govorganic-chemistry.org this compound can serve as a suitable precatalyst for both of these transformations.

The catalytic cycle for both reactions follows the general cross-coupling pathway: oxidative addition of an organic halide or triflate to Pd(0), transmetalation with the organometallic reagent (organotin or organozinc), and reductive elimination to afford the coupled product. libretexts.orguwindsor.ca

Table 5: Overview of Stille and Negishi Coupling Reactions

ReactionOrganometallic ReagentOrganic Halide/TriflatePalladium SourceLigand
StilleOrganostannaneAryl IodidePd(PPh3)4PPh3
NegishiOrganozincVinyl BromidePd(dba)2dppf
StilleVinylstannaneAryl TriflatePd(OAc)2AsPh3
NegishiAlkylzincAryl ChloridePdCl2(dppf)dppf

This table provides a comparative overview of the Stille and Negishi reactions.

C-H Activation and Functionalization Strategies

Direct C-H bond activation and functionalization represent a highly atom-economical and efficient approach to the synthesis of complex molecules by avoiding the pre-functionalization of starting materials. dmaiti.commt.com Palladium catalysts, including those derived from this compound, have been at the forefront of advancements in this field. rsc.orgsnnu.edu.cn These strategies often involve the formation of a cyclometalated palladium intermediate, which can then undergo further reactions to introduce new functional groups. nih.gov

Palladium-catalyzed C-H activation can proceed through various mechanistic pathways, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) catalytic cycles. snnu.edu.cn The choice of directing group on the substrate and the reaction conditions play a crucial role in determining the regioselectivity and efficiency of the C-H functionalization. nih.gov

Table 6: Examples of Palladium-Catalyzed C-H Functionalization

SubstrateReaction TypeOxidant/Coupling PartnerLigand/AdditiveProduct
Arene with directing groupC-H ArylationArylboronic acidChiral LigandAxially Chiral Biaryl
AlkaneC-H OxidationPhI(OAc)2PyridineAlkyl Acetate (B1210297)
HeteroareneC-H OlefinationAlkeneAmino Acid LigandAlkenylated Heteroarene

This table showcases the diversity of C-H functionalization reactions enabled by palladium catalysis.

Olefin Functionalization and Polymerization Processes

This compound, often in conjunction with various ligands, is a versatile catalyst for the functionalization of olefins, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in synthetic organic chemistry. Palladium-catalyzed methods are particularly attractive due to their high reactivity, functional group tolerance, and the ability to proceed under mild conditions. snnu.edu.cnnih.gov

One of the most prominent applications is in the Heck reaction, which involves the palladium-catalyzed arylation or vinylation of olefins. researchgate.net The reaction typically proceeds via a syn addition of an organopalladium species to the olefin, followed by a syn elimination of palladium hydride. scispace.com The direction of addition is primarily governed by steric effects, with the organic group adding to the least substituted carbon of the double bond. scispace.com Electron-withdrawing groups on the olefin direct the organic group to the carbon atom not bearing the substituent. scispace.com

Palladium-catalyzed C–H functionalization has also emerged as a powerful tool for olefin difunctionalization. rsc.org This approach avoids the need for pre-functionalized starting materials by directly activating unreactive C-H bonds. rsc.org For instance, palladium-catalyzed oxidative allylation of bis[(pinacolato)boryl]methane (B124671) with various olefins provides an efficient route to homoallylic organoboronic esters. rsc.org The proposed mechanism may involve an oxidative allylic C–H bond activation process. rsc.org Similarly, palladium catalysts facilitate the direct (het)arylation of olefins, a process that is crucial for synthesizing complex molecules from simpler, more abundant starting materials. mdpi.com

In addition to small molecule synthesis, palladium complexes are utilized in polymerization processes. While this compound itself is not a classical polymerization initiator for common plastics, it can be involved in specialized polymerization reactions and as a catalyst supported on a polymer. benthamscience.com For example, palladium catalysts are used in the ring-opening metathesis polymerization (ROMP) of strained cyclic olefins and in chain-transfer reactions to control polymer molecular weight. Cationic palladium complexes have been shown to be active catalysts for the positional isomerization of olefins, a key process in various industrial applications. nsf.gov

The table below summarizes representative palladium-catalyzed olefin functionalization reactions, highlighting the diversity of transformations.

Reaction TypeSubstrate ExampleReagentProduct TypeCatalyst System ExampleRef
Heck Reaction StyreneAryl BromideSubstituted StyrenePd(OAc)2 / Phosphine Ligand researchgate.net
C-H Arylation Benzo-bis-thiadiazoleBromo-thiophene4-mono- and 4,8-di(het)arylated productsPd(OAc)2 / PBut2MeHBF4 mdpi.com
Oxidative Allylation Bis[(pinacolato)boryl]methaneAlkeneHomoallylic Boronic EsterPalladium Catalyst rsc.org
Alkoxycarbonylation Unsymmetrical Internal AlkyneAlcohol/Phenolα, β-unsaturated SuccinatePalladium Catalyst researchgate.net
Olefin Isomerization 1-Hexene-Internal HexenesCationic Palladium Pincer Complex nsf.gov

This table is illustrative. Palladium(II) acetate (Pd(OAc)2) is often used as a precursor and is representative of the reactivity of palladium(II) carboxylates like this compound.

Stereoselective Catalysis and Asymmetric Synthesis using Modified Propionyloxy Systems

The development of stereoselective transformations using palladium catalysis is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral molecules with high levels of enantiomeric and diastereomeric purity. calis.edu.cn While this compound itself is achiral, it serves as a highly effective precursor for generating catalytically active chiral species through the introduction of chiral ligands. The nature of the carboxylate ligand can influence reaction efficiency and selectivity. researchgate.net

A significant area of application is in the synthesis of polypropionate and deoxypropionate units, which are key structural motifs in many biologically active natural products. nih.govacs.org Palladium-catalyzed reactions, such as the formate (B1220265) reduction of allylic carbonates, can be controlled by resident stereocenters in the substrate to produce various stereochemical patterns (syn-syn, anti-syn, and anti-anti). acs.org Furthermore, Pd/C-catalyzed hydrogenolysis of enantioenriched Z-ketene heterodimers provides access to anti-deoxypropionate derivatives with high diastereoselectivity and excellent transfer of chirality. nih.gov

Asymmetric allylic alkylation (AAA) is another powerful palladium-catalyzed transformation. mdpi.com By combining an achiral palladium source like tris(dibenzylideneacetone)dipalladium with an ion-paired chiral ligand system—composed of an achiral ammonium–phosphine hybrid ligand and a chiral binaphtholate anion—highly enantioselective allylic alkylation of α-nitrocarboxylates can be achieved. calis.edu.cn This strategy provides a direct route to non-coded α,α-disubstituted α-amino acids. calis.edu.cn The development of dual-catalytic systems, often combining palladium catalysis with organocatalysis, has further expanded the scope of asymmetric synthesis, allowing for complex cascade reactions to proceed with high stereocontrol. mdpi.comrsc.org

The table below illustrates examples of stereoselective transformations where modified palladium systems, representative of those derived from this compound, are employed.

Reaction TypeSubstrateChiral InfluenceProductKey FindingRef
Asymmetric Hydrogenolysis Z-Ketene HeterodimerEnantioenriched Substrateanti-DeoxypropionateExcellent chirality transfer (78–99% ee) and high diastereoselectivity (dr up to >20:1). nih.gov
Diastereoselective Reduction Allylic CarbonateSubstrate StereocenterPolypropionate TriadStrategic choice of protecting groups and olefin geometry allows access to syn-syn, anti-syn, and anti-anti diastereomers. acs.org
Asymmetric Allylic Alkylation α-NitrocarboxylateIon-Paired Chiral Ligandα,α-Disubstituted α-Amino Acid PrecursorIon-pairing between an achiral phosphine ligand and a chiral anion is crucial for stereocontrol. calis.edu.cn
Asymmetric Cascade Reaction Cinnamaldehyde DerivativeChiral Amine OrganocatalystChiral Cyclopentene DerivativeA combination of a soluble chiral organocatalyst and a supported Pd catalyst affords high yield and stereoselectivity. rsc.org

Catalyst Efficiency and Turnover Metrics across Substrate Classes

The efficiency of a catalyst is a critical metric for its practical application, particularly in industrial processes. Catalyst efficiency is often quantified by the Turnover Number (TON), which represents the number of moles of substrate converted per mole of catalyst, and the Turnover Frequency (TOF), which is the TON per unit of time. This compound, like other palladium(II) carboxylates such as palladium(II) acetate, serves as a precursor in many high-efficiency catalytic systems. tcichemicals.comosi.lv

In cross-coupling reactions such as the Suzuki, Negishi, and Stille reactions, the choice of ligand is paramount to achieving high turnover numbers. nih.gov The use of sterically hindered and electron-rich phosphine ligands, such as P(t-Bu)₃, can lead to exceptionally active catalysts capable of coupling unactivated and hindered aryl chlorides at room temperature. nih.gov For instance, a Suzuki reaction of a deactivated aryl bromide with a hindered boronic acid achieved a turnover number of approximately 10,000. nih.gov Even higher TONs, exceeding one million, have been reported for Pd-catalyzed cross-coupling of organozincs, highlighting the remarkable efficiency of these systems. researchgate.net

In Heck reactions, palladium complexes have demonstrated excellent activity, with some systems achieving turnover numbers as high as 6 x 10⁶ and turnover frequencies of 4 x 10⁵ h⁻¹. researchgate.net The stability of the catalyst under reaction conditions is crucial; decomposition to palladium black can halt the reaction. scispace.comcmu.edu The development of catalysts that are both highly active and stable is a key area of research. For example, a phosphine-free, nitrogen-donor-based palladium complex used for Suzuki couplings was highly stable and achieved 100% conversion with catalyst loadings as low as 10⁻⁴ to 10⁻⁵. cmu.edu

The following table presents catalyst performance data for various palladium-catalyzed cross-coupling reactions, demonstrating the efficiency across different substrate types and reaction classes.

Reaction TypeSubstrate 1Substrate 2Catalyst SystemTONTOF (h⁻¹)Ref
Suzuki Coupling 4-BromotoluenePhenylboronic AcidPd/P(t-Bu)₃~10,000- nih.gov
Suzuki Coupling Aryl BromidesPhenylboronic Acid[Pd₂(dmoxp)₂Cl₂]10,000 - 100,000>1,600 cmu.edu
Negishi Coupling Aryl ChloridesOrganozinc ReagentsPd(P(t-Bu)₃)₂-- nih.gov
Negishi Coupling Aryl/Alkenyl HalidesOrganozinc ReagentsPd Catalyst0.7x10⁷ - 0.69x10⁹- researchgate.net
Stille Coupling Aryl ChloridesOrganotin ReagentsPd/P(t-Bu)₃-- nih.gov
Heck Coupling StyreneAryl BromidesXantphos-ligated Pd dithiolate6 x 10⁶4 x 10⁵ researchgate.net
Heck Coupling 4-BromoacetophenoneMethyl AcrylatePalladium(II) thiourea (B124793) complex100 (at 100% conversion)~4.2 researchgate.net

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is representative of high-efficiency systems where palladium carboxylates are often used as precursors.

Advanced Spectroscopic and Analytical Techniques for Research on Bis Propionyloxy Palladium

High-Resolution NMR Spectroscopy for Mechanistic Insights and Ligand Environment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of palladium complexes in solution. nih.gov For bis(propionyloxy)palladium, techniques like ¹H and ¹³C NMR provide detailed information about the electronic environment of the propionate (B1217596) ligands and the palladium center.

Changes in the chemical shifts of the α- and β-protons of the propionate ligand upon coordination to palladium can confirm the complex's formation and provide insight into its structure. nih.govnih.gov The coordination of the carboxylate group to the electron-withdrawing palladium(II) center typically leads to a downfield shift of adjacent proton signals compared to the free ligand. nih.gov Furthermore, multi-nuclear NMR can be employed to study ligand exchange reactions, the formation of intermediates, and the decomposition of the precursor under catalytic conditions. In-situ NMR spectroscopy, performed under reaction conditions, is particularly powerful for tracking the transformation of the initial palladium complex and identifying transient species that are crucial for understanding the catalytic cycle. researchgate.netwiley.com

Below is a table representing hypothetical NMR data for this compound, illustrating the expected shifts upon coordination.

Nucleus Group Free Propionic Acid (ppm) Coordinated Propionate (ppm) Notes
¹H-CH₃~1.1~1.2 - 1.4Slight downfield shift due to coordination.
¹H-CH₂-~2.3~2.5 - 2.8Significant downfield shift due to proximity to the Pd center.
¹³C-CH₃~9~10 - 12Minor shift upon coordination.
¹³C-CH₂-~27~30 - 35Downfield shift reflecting the change in electronic environment.
¹³C-COO-~179~180 - 185Shift indicates direct involvement in bonding to the palladium atom.

Advanced Mass Spectrometry (e.g., ESI-MS, HRMS) for Reaction Monitoring and Intermediate Detection

Advanced mass spectrometry (MS) techniques, especially Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), are vital for identifying and characterizing palladium-containing species in solution. These "soft" ionization methods allow for the transfer of intact complex ions from solution to the gas phase, enabling the detection of reaction intermediates that are often too transient to be observed by other techniques. nih.gov

In the context of catalytic reactions initiated by this compound, ESI-MS can be used to monitor the reaction mixture in real-time. nih.gov This allows for the detection of key catalytic intermediates, such as palladium complexes with substrates or other ligands. HRMS provides highly accurate mass measurements, which facilitate the determination of the elemental composition of these transient species, confirming their identity and helping to construct a detailed mechanistic picture of the catalytic cycle. nih.gov

A table of potential intermediates in a hypothetical cross-coupling reaction that could be detected is shown below.

Hypothetical Intermediate Formula Description Detection Method
Propionate-ligated Pd-Aryl Species[Ar-Pd(OOCCH₂CH₃)]Formed after oxidative addition of an aryl halide.ESI-MS, HRMS
Solvent-Coordinated Cationic Intermediate[Ar-Pd(Solvent)₂]⁺A potential active species after ligand dissociation.ESI-MS
Product-bound Complex[Pd(Product)(OOCCH₂CH₃)₂]Complex formed prior to product release.ESI-MS

In-situ and Operando Spectroscopic Techniques for Real-time Mechanistic Studies

To understand how a catalyst functions, it is crucial to study it under actual working conditions. In-situ and operando spectroscopy allow for the real-time observation of a catalyst during a chemical reaction, providing invaluable information about its dynamic nature. researchgate.netnih.gov

In-situ Infrared (IR) and Raman spectroscopy are powerful techniques for monitoring changes in molecular vibrations during a catalytic process. researchgate.netirdg.org When this compound is used as a catalyst precursor, these methods can track the fate of the propionate ligands. The characteristic vibrational bands of the carboxylate group (C=O and C-O stretches) can be monitored to observe the decomposition of the precursor. mdpi.com

Simultaneously, the emergence of new bands can signal the adsorption of reactants, intermediates, and products onto the surface of newly formed palladium nanoparticles. irdg.org For example, in carbonylation reactions, the appearance of vibrational bands corresponding to adsorbed carbon monoxide (CO) on different palladium sites can be observed, providing insight into the active sites of the catalyst. researchgate.net Raman spectroscopy is particularly useful for studying catalyst structure and composition, as it can provide information on metal-support interactions and the formation of different palladium oxide or carbide phases under reaction conditions. rsc.orgrsc.org

Operando X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic structure and local coordination environment of palladium atoms under reaction conditions. tue.nlnih.govresearchgate.net The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govnih.gov

XANES: The XANES region is sensitive to the oxidation state and coordination geometry of the absorbing atom. During a catalytic reaction involving this compound, XANES can be used to track the reduction of Pd(II) to catalytically active Pd(0). tue.nl

EXAFS: The EXAFS region provides information about the number, type, and distance of neighboring atoms surrounding the palladium center. This data can be used to follow the transformation of the molecular precursor into metallic nanoparticles, determining their size and structure as the reaction proceeds. nih.gov

Technique Information Obtained Application to this compound System
XANES Oxidation state, Coordination geometryTracking the reduction of Pd(II) to Pd(0); identifying changes in coordination during the catalytic cycle. tue.nl
EXAFS Bond distances, Coordination numbers, Neighboring atomsCharacterizing the structure of the initial complex; monitoring the formation and growth of Pd nanoparticles. nih.gov

Electron Microscopy Techniques (e.g., TEM, SEM) for Catalyst Morphology and Nanoparticle Formation

When this compound is used as a precursor to generate heterogeneous catalysts, its decomposition typically leads to the formation of palladium nanoparticles. Electron microscopy techniques are essential for characterizing the morphology, size, and distribution of these nanoparticles. mdpi.com

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanoparticles, allowing for precise measurement of their size, size distribution, and shape (e.g., spherical, cubic, rectangular). researchgate.net High-resolution TEM (HR-TEM) can even visualize the crystal lattice planes, confirming the crystallinity of the nanoparticles. researchgate.net

These analyses are crucial because the catalytic activity and selectivity of nanoparticles are highly dependent on their size and shape. nih.gov

Technique Primary Information Typical Observations for Pd Nanoparticles
SEM Surface morphology, Particle distribution, TopographyEven distribution of Pd nanoparticles on a support surface. researchgate.net
TEM Particle size, Shape, Size distribution, CrystallinitySpherical or faceted nanoparticles, typically in the range of 2-50 nm. researchgate.net

Surface Analysis Methods (e.g., SIMS, XPS) for Heterogeneous Catalyst Characterization

For heterogeneous catalysts derived from this compound, surface analysis techniques are critical for understanding the composition and chemical state of the catalytically active surface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides information on the elemental composition and, crucially, the oxidation states of the elements present on the catalyst surface. For a palladium-based catalyst, XPS can distinguish between metallic palladium (Pd(0)) and various oxidized forms (e.g., Pd(II) in PdO). researchgate.net This is vital for correlating the surface oxidation state with catalytic performance.

Secondary Ion Mass Spectrometry (SIMS): SIMS is another surface analysis technique that provides elemental and molecular information about the very top layer of a material. It can be used to map the distribution of different chemical species on the catalyst surface, offering insights into the spatial relationships between the palladium particles, the support, and any promoters or contaminants.

Technique Key Information Provided Typical Pd 3d₅/₂ Binding Energies (eV)
XPS Elemental composition, Chemical and electronic state of surface atomsPd(0): ~335.0 eV Pd(II) in PdO: ~336.5 eV Pd-Support Interaction: ~335.8 eV researchgate.net
SIMS Surface elemental and molecular composition, High-sensitivity trace element detectionDetection of Pd⁺ ions and fragments related to the support material.

Theoretical and Computational Chemistry Studies of Bis Propionyloxy Palladium Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energies

Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating the electronic structure and energetics of molecules. unipa.itfrontiersin.org It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like palladium catalysts. unipa.itfrontiersin.org

A fundamental step in any computational study is the optimization of the molecular geometry to find its most stable conformation, which corresponds to a minimum on the potential energy surface. wayne.edu For bis(propionyloxy)palladium, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Once the geometry is optimized, a vibrational frequency analysis is typically performed. molssi.orggaussian.comnih.gov This calculation serves two main purposes: it confirms that the optimized structure is a true minimum (i.e., all calculated vibrational frequencies are real), and it provides theoretical vibrational spectra (e.g., IR and Raman) that can be compared with experimental data. gaussian.comnih.govq-chem.com The analysis of vibrational modes helps in understanding the dynamics of the molecule and in assigning experimental spectral bands. nih.gov

ParameterValue
Pd-O Bond Length (Å)2.00 - 2.10
Pd-P Bond Length (Å)2.25 - 2.35
O-Pd-O Bond Angle (°)85 - 95
P-Pd-P Bond Angle (°)90 - 100

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. ijarset.comstuba.sk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ijarset.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. stuba.sknih.gov

For this compound, a HOMO/LUMO analysis can reveal insights into its reactivity in catalytic cycles. For instance, the localization of the HOMO and LUMO on either the metal center or the ligands can predict the sites of electrophilic or nucleophilic attack.

Table 2: Representative Frontier Orbital Energies for a Palladium Complex Note: This table is for illustrative purposes. The values are typical for palladium complexes and are not specific to this compound.

OrbitalEnergy (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap3.5 to 5.5

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and to aid in spectral assignment. researchgate.netschrodinger.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ³¹P. mdpi.com For this compound, predicting the ³¹P NMR chemical shifts (if phosphine (B1218219) ligands are present) can be particularly useful for characterizing the complex in solution. mdpi.comfrontiersin.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netresearchgate.net This analysis can help in understanding the nature of the electronic transitions (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or d-d transitions). researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Processes

While DFT calculations are often performed in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide a more realistic description of the system by explicitly including solvent molecules. claudiozannoni.itmdpi.comnih.govchemrxiv.org MD simulations can be used to study the dynamic behavior of this compound in solution, including conformational changes, solvent reorganization, and the influence of solvent on reaction pathways. nih.govclaudiozannoni.it These simulations provide insights into how the solvent can affect the stability of different species and the energy barriers of reaction steps. claudiozannoni.itnih.gov

Ligand Design and Catalyst Optimization through Computational Screening

One of the most powerful applications of computational chemistry is in the rational design of new and improved catalysts. nih.govhes-so.chchemrxiv.org By systematically modifying the ligands around the palladium center in this compound and calculating the effect of these modifications on the catalyst's electronic and steric properties, it is possible to screen a large number of potential catalysts in silico. nih.gov This computational screening approach can identify promising ligand architectures that are predicted to enhance the catalyst's activity, selectivity, or stability, thereby guiding experimental efforts towards the most promising candidates. nih.govchemrxiv.org

Future Research Directions and Emerging Paradigms in Bis Propionyloxy Palladium Chemistry

Development of Ligand-Modified Propionyloxy-Palladium Catalysts for Enhanced Performance

The performance of a palladium catalyst is intricately linked to the nature of the ligands coordinated to the metal center. Ligand design is a cornerstone of modern catalysis, enabling control over the catalyst's reactivity, selectivity, and stability. nih.gov Future research in the context of bis(propionyloxy)palladium will undoubtedly focus on the development of novel ligand-modified systems to enhance its catalytic prowess.

The modification of ligands can influence the electronic and steric properties of the palladium center. For instance, the use of electron-donating ligands can increase the electron density on the palladium, which can be beneficial for certain catalytic steps like oxidative addition. nih.gov Conversely, sterically bulky ligands can promote reductive elimination, often the product-forming step in cross-coupling reactions. nih.gov

Key areas of future ligand development for propionyloxy-palladium systems include:

Phosphine (B1218219) Ligands: While traditional phosphine ligands like triphenylphosphine (B44618) have been widely used, the future lies in the design of more sophisticated phosphines. nih.gov This includes bidentate and monodentate ligands with specific bite angles and steric profiles, such as the YPhos-type ligands, which have shown promise in challenging coupling reactions. chemistryviews.org The development of water-soluble phosphine ligands, like sulfonated phosphines (TPPMS, TPPDS, TPPTS), is also crucial for developing aqueous-phase catalytic systems, enhancing the greenness of the process. d-nb.infonih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium catalysis due to their strong σ-donating ability and steric tunability. Future work will likely involve the synthesis and application of novel NHC ligands tailored for specific reactions catalyzed by this compound, potentially leading to catalysts with superior activity and stability. nih.gov

Chiral Ligands: The synthesis of enantiomerically pure compounds is a major goal in organic chemistry. The development of new chiral ligands for use with this compound will be critical for advancing asymmetric catalysis. This includes the design of ligands that can effectively control the stereochemistry of reactions like allylic alkylations and C-H functionalizations. nih.govwikipedia.org

The following table summarizes the types of ligands and their potential impact on this compound-catalyzed reactions.

Ligand TypeKey FeaturesPotential EnhancementsExample Research Direction
Bulky Phosphines Large steric hindrancePromote reductive elimination, improve catalyst stabilityDevelopment of novel biaryl phosphine ligands for challenging cross-coupling reactions.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, highly tunableIncrease catalyst activity and lifetimeSynthesis of functionalized NHC ligands for regioselective C-H activation.
Chiral Ligands Induce stereoselectivityEnable enantioselective transformationsDesign of new chiral bidentate ligands for asymmetric allylic alkylation. wikipedia.org
Water-Soluble Ligands Facilitate aqueous catalysisSimplify catalyst-product separation, improve sustainabilityApplication of sulfonated phosphines in propionyloxy-palladium catalyzed reactions in water. nih.gov

Immobilization of this compound for Heterogeneous Catalysis and Recyclability

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, leading to product contamination and loss of the expensive metal. d-nb.infonih.gov Immobilizing this compound onto a solid support to create a heterogeneous catalyst addresses this challenge, facilitating easy recovery and reuse. rsc.orgjustia.com

Future research in this area will focus on developing robust and efficient immobilization strategies. Key approaches include:

Inorganic Supports: Materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and magnetic nanoparticles are attractive supports due to their high surface area and thermal stability. justia.comnih.gov The palladium species can be anchored to the support through chemical bonds or physisorption. justia.com

Organic Polymers: Polymeric supports, such as polystyrene resins and microporous organic polymers, offer a versatile platform for catalyst immobilization. rsc.orgrsc.org The polymer backbone can be functionalized with ligands that coordinate to the palladium center, preventing leaching. rsc.org

Encapsulation: Microencapsulation technology, where the palladium compound is trapped within a porous matrix like polyurea, provides a physical barrier to prevent catalyst loss while allowing reactants to access the active sites. justia.com

Application in Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important. unibe.chmdpi.com this compound is well-positioned to contribute to this paradigm shift.

Future research will explore the application of this compound in various green chemistry initiatives:

C-H Activation: Direct C-H functionalization is a highly atom-economical strategy for forming new chemical bonds, as it avoids the need for pre-functionalized starting materials. memphis.edu this compound has shown potential as a catalyst for such reactions, and future work will focus on expanding the scope and efficiency of these transformations. memphis.edu

Aqueous Catalysis: Using water as a reaction solvent is a key aspect of green chemistry. mdpi.com The development of water-soluble ligand-modified propionyloxy-palladium catalysts will enable a wider range of reactions to be performed in aqueous media, reducing the reliance on volatile organic solvents. nih.govmdpi.com

Renewable Feedstocks: The conversion of biomass-derived feedstocks into valuable chemicals is a critical area of sustainable chemistry. Future research could explore the use of this compound catalysts in the transformation of renewable resources.

Synergistic Catalysis and Multicatalytic Systems Involving this compound

Synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with a single catalyst, is a rapidly emerging field. wikipedia.orgrsc.org This approach can lead to novel reactivity and improved reaction efficiency. rsc.orgbeilstein-journals.org

Future research will likely involve the integration of this compound into multicatalytic systems. For example, a propionyloxy-palladium catalyst could be combined with another transition metal catalyst or an organocatalyst to perform tandem or cooperative catalytic cycles. wikipedia.org An example of this is the combination of a palladium catalyst with a chiral amine catalyst for the enantioselective α-allylation of aldehydes. wikipedia.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation. wuxiapptec.comnih.govvapourtec.com The integration of this compound catalysis with flow chemistry platforms is a promising area for future research.

Immobilized propionyloxy-palladium catalysts are particularly well-suited for use in packed-bed flow reactors, allowing for continuous processing and easy product separation. researchgate.net Automated synthesis platforms, which can rapidly screen a large number of reaction conditions, will also play a crucial role in optimizing this compound-catalyzed reactions and discovering new transformations. nih.gov

Exploration of Photo- and Electro-Catalysis with this compound Derivatives

Photocatalysis and electrocatalysis, which utilize light and electricity, respectively, to drive chemical reactions, are powerful tools for sustainable chemistry. nih.govnih.gov The development of this compound-based systems for these applications is an exciting frontier.

Photocatalysis: Visible-light-induced palladium catalysis has emerged as a way to access novel radical-based transformations. nih.gov Future research could explore the synthesis of photoactive this compound derivatives or their use in combination with a photocatalyst in dual catalytic systems. beilstein-journals.org This could enable new types of C-H functionalization and cross-coupling reactions under mild conditions. beilstein-journals.org

Electrocatalysis: Electrocatalysis offers a way to use renewable electricity to drive chemical transformations. The development of electrocatalysts based on this compound derivatives for reactions like the hydrogen evolution reaction (HER) or CO₂ reduction is a potential area of future investigation. nih.gov For example, bis(diimino)palladium coordination nanosheets have shown promise as HER electrocatalysts. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Bis(propionyloxy)palladium, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves reacting palladium(II) precursors with propionic acid derivatives under anhydrous conditions. Key steps include:

  • Precursor selection (e.g., PdCl₂ or Pd(OAc)₂) and stoichiometric control of ligands.
  • Reaction monitoring via FT-IR or NMR to track ligand exchange and intermediate formation.
  • Purification via recrystallization or column chromatography to isolate high-purity product.
  • Validation using elemental analysis and X-ray crystallography to confirm structure .
    • Critical Considerations : Document reaction parameters (temperature, solvent, inert atmosphere) meticulously to ensure reproducibility. Cross-validate purity with multiple spectroscopic methods (e.g., ¹H/¹³C NMR, mass spectrometry) .

Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm propionyloxy ligand coordination. Pd-Pd bonding can be inferred from UV-Vis absorption bands.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural data.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand decomposition thresholds.
  • Elemental Analysis : Verify empirical formula (C, H, O, Pd content) .
    • Data Interpretation : Compare results with literature benchmarks (e.g., bond lengths in Pd-O coordination complexes) to identify anomalies .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported catalytic activities of this compound?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically vary reaction conditions (solvent polarity, temperature, substrate ratios) to isolate factors affecting catalytic efficiency.
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated substrates) or in-situ FT-IR to track reaction pathways.
  • Statistical Analysis : Apply ANOVA or regression models to quantify the impact of variables on catalytic turnover .
    • Case Study : Replicate conflicting studies under identical conditions, then introduce incremental modifications to identify methodological discrepancies (e.g., impurity effects from residual solvents) .

Q. What frameworks (e.g., PICOT, FINER) are suitable for formulating hypothesis-driven research questions about this compound’s role in cross-coupling reactions?

  • Methodological Answer :

  • PICOT Framework :
  • Population : Catalytic systems (e.g., Suzuki-Miyaura couplings).
  • Intervention : this compound as a catalyst vs. alternative Pd complexes.
  • Comparison : Yield, enantioselectivity, or stability under varying conditions.
  • Outcome : Optimization of reaction efficiency or reduction of Pd leaching.
  • Time : Reaction duration or catalyst lifetime .
  • FINER Criteria : Ensure questions are F easible (e.g., lab resources), I nteresting (novel ligand effects), N ovel (unexplored substrates), E thical (waste management), and R elevant (industrial applicability) .

Q. How should researchers address data quality challenges when studying this compound’s stability in aerobic vs. anaerobic environments?

  • Methodological Answer :

  • Experimental Design : Use glovebox techniques for anaerobic trials and real-time oxygen sensors for aerobic studies.
  • Data Triangulation : Combine kinetic data (e.g., degradation rates via HPLC) with spectroscopic monitoring (e.g., Pd oxidation state changes via XPS).
  • Error Mitigation : Include negative controls (e.g., ligand-free Pd) and replicate experiments to distinguish environmental effects from inherent instability .

Data Contradiction and Synthesis

Q. What systematic approaches are recommended for reconciling conflicting reports on this compound’s ligand-exchange kinetics?

  • Methodological Answer :

  • Literature Review : Conduct a meta-analysis using PRISMA guidelines to categorize studies by methodology (e.g., stopped-flow vs. NMR titration).
  • Computational Modeling : Apply DFT calculations to predict ligand-exchange barriers and compare with experimental activation energies.
  • Collaborative Verification : Partner with independent labs to validate disputed results under shared protocols .

Methodological Tables

Research Aspect Recommended Techniques Key References
Synthesis ValidationNMR, X-ray crystallography, elemental analysis
Catalytic EfficiencyTurnover frequency (TOF), substrate scope analysis
Stability AssessmentTGA, XPS, controlled atmosphere reactors

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.